molecular formula C9H11N3O3 B1288278 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1006496-70-3

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1288278
CAS No.: 1006496-70-3
M. Wt: 209.2 g/mol
InChI Key: ZFOAJPLZKUVIFC-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a synthetic organic compound with a unique structure that combines a pyrazole ring and an isoxazole ring

Biochemical Analysis

Biochemical Properties

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors, which are used for the treatment of inflammatory and autoimmune diseases . The compound’s interaction with these enzymes and proteins is crucial for its biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of certain signaling pathways involved in inflammation and immune response . This modulation of cellular processes underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific targets and modulate their activity is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and potential toxicity at high doses, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring is usually formed by the cyclization of a β-keto nitrile with hydroxylamine.

    Coupling of the Rings: The final step involves coupling the pyrazole and isoxazole rings through a suitable linker, often using a carboxylic acid derivative as the coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactivity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. For instance, in medicinal applications, it may inhibit certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-(1,5-Dimethyl-1H-pyrazol-4-YL)-isoxazole-5-carboxylic acid: Similar structure but lacks the dihydroisoxazole moiety.

    1,5-Dimethylpyrazole-4-boronic acid: Contains the pyrazole ring but with a boronic acid group instead of the isoxazole ring.

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOAJPLZKUVIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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